ACBI1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

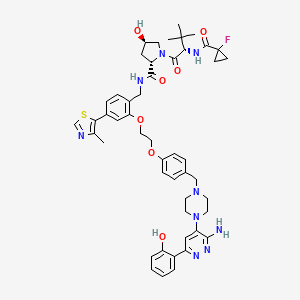

IUPAC Name |

(2S,4R)-N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58FN9O7S/c1-30-42(67-29-53-30)32-11-12-33(26-52-45(62)39-24-34(60)28-59(39)46(63)43(48(2,3)4)54-47(64)49(50)15-16-49)41(23-32)66-22-21-65-35-13-9-31(10-14-35)27-57-17-19-58(20-18-57)38-25-37(55-56-44(38)51)36-7-5-6-8-40(36)61/h5-14,23,25,29,34,39,43,60-61H,15-22,24,26-28H2,1-4H3,(H2,51,56)(H,52,62)(H,54,64)/t34-,39+,43-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVARZBJJMMUJHI-SQKKEFIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58FN9O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACBI1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent and selective degrader of the BAF (Brg1/Brm-associated factors) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1. As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the endogenous ubiquitin-proteasome system to induce the degradation of these key epigenetic regulators. This targeted protein degradation leads to significant anti-proliferative effects and the induction of apoptosis in various cancer cell lines, particularly those with a dependency on the BAF complex for survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), this compound, and the VHL E3 ligase.[4] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.

dot

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: Degradation Potency (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [1][2][5] |

| SMARCA4 | MV-4-11 | 11 | [1][2][5] |

| PBRM1 | MV-4-11 | 32 | [1][2][5] |

| SMARCA2 | NCI-H1568 | 3.3 | [6] |

| PBRM1 | NCI-H1568 | 15.6 | [6] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Reference |

| MV-4-11 | 28 | [5] |

| MV-4-11 | 29 | [7] |

| SK-MEL-5 | 77 | [5] |

| NCI-H1568 | 68 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamics of the interaction between this compound, the target protein bromodomain, and the VHL E3 ligase complex.

Protocol:

-

Protein and Ligand Preparation:

-

Recombinant SMARCA2 bromodomain (SMARCA2BD) and the VCB (VHL-ElonginC-ElonginB) complex are purified to >95% purity.

-

This compound is dissolved in DMSO to create a 10 mM stock solution and then diluted to 20 µM in the ITC buffer (20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4) with a final DMSO concentration of 0.2%.[1]

-

-

ITC Experiment:

-

Experiments are performed on a MicroCal PEAQ-ITC or ITC200 instrument at 25°C.[5]

-

Binary Titration: A solution of SMARCA2BD (200 µM) is titrated into the this compound solution (20 µM).[1]

-

Ternary Titration: A solution of the VCB complex (168 µM) is titrated into the pre-formed this compound-SMARCA2BD complex.[1]

-

-

Data Analysis:

-

The raw ITC data is analyzed using the instrument's software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.

-

Whole-Cell Proteomics

Objective: To assess the selectivity of this compound-mediated protein degradation across the cellular proteome.

Protocol:

-

Cell Culture and Treatment:

-

MV-4-11 cells are cultured under standard conditions.

-

Cells are treated with 333 nM of this compound or the inactive cis-ACBI1 control for 8 hours.[5]

-

-

Protein Extraction and Digestion:

-

Cells are harvested, lysed, and the protein concentration is determined.

-

Proteins are reduced, alkylated, and digested into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:

-

Peptides are labeled with TMT reagents for quantitative analysis.

-

The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

-

Data Analysis:

-

The raw mass spectrometry data is processed to identify and quantify proteins. The relative abundance of proteins in this compound-treated cells is compared to the control to identify significantly degraded proteins.

-

Cellular Proliferation and Apoptosis Assays

Objective: To evaluate the effect of this compound on cancer cell viability and the induction of programmed cell death.

Protocol:

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cancer cell lines (e.g., MV-4-11, SK-MEL-5) are seeded in 96-well plates.

-

Cells are treated with a dose range of this compound for 7 days.

-

Cell viability is measured by quantifying ATP levels using a luminescent assay.

-

-

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):

-

PARP Cleavage Western Blot:

Signaling Pathways and Cellular Consequences

The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound has profound effects on cellular signaling and function, primarily through the disruption of the BAF chromatin remodeling complex.

Disruption of BAF Complex and Transcriptional Regulation

The BAF complex plays a critical role in regulating gene expression by altering chromatin structure.[2][12] The degradation of the ATPase subunits SMARCA2 and SMARCA4 impairs the complex's ability to remodel nucleosomes, leading to widespread changes in gene transcription. This is particularly impactful in cancer cells that have a synthetic lethal dependency on one of these subunits.[13] For example, SMARCA4-mutant cancers are often dependent on SMARCA2 for survival.[2]

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 9. 4.4. Caspase Activation Assay [bio-protocol.org]

- 10. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

ACBI1 PROTAC Degrader: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Core Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][6] Its mechanism of action follows the PROTAC-mediated protein degradation pathway:

-

Ternary Complex Formation: this compound simultaneously binds to the target protein (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ligase, forming a ternary complex.[2][7] This proximity is crucial for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing up this compound to engage another target protein molecule.[2]

This catalytic cycle of target engagement, ubiquitination, and degradation leads to a profound and sustained reduction in the levels of SMARCA2, SMARCA4, and PBRM1.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its degradation potency and anti-proliferative activity in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Treatment Duration |

| SMARCA2 | MV-4-11 | 6 | 18 hours[1][8][9] |

| SMARCA4 | MV-4-11 | 11 | 18 hours[1][8][9] |

| PBRM1 | MV-4-11 | 32 | 18 hours[1][8][9] |

| SMARCA2 | NCI-H1568 | 3.3 | 18 hours[8][9] |

| PBRM1 | NCI-H1568 | 15.6 | 18 hours[8][9] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Treatment Duration |

| MV-4-11 | 29 | 7 days[2] |

| NCI-H1568 | 68 | Not Specified |

| SK-MEL-5 | 77 | 7 days[2] |

Table 3: Ternary Complex Formation and Binding Affinity

| Assay Type | Parameter | Value (nM) |

| TR-FRET | Ternary Complex IC50 | 26[1] |

| TR-FRET | Binary IC50 (vs. SMARCA2BD) | 770[1] |

| Fluorescence Polarization | Binary Ki (vs. SMARCA2BD) | 450 |

| Fluorescence Polarization | Ternary Ki | 16 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the function of this compound.

Cellular Degradation Assay (Western Blotting)

This protocol outlines the steps to determine the degradation of target proteins in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., MV-4-11)

-

This compound

-

cis-ACBI1 (negative control)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. After 24 hours, treat the cells with a serial dilution of this compound, cis-ACBI1, or DMSO for the desired time (e.g., 18 hours).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation.

Apoptosis Assay (Annexin V Staining)

This protocol describes how to measure apoptosis induced by this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest (e.g., SK-MEL-5)

-

This compound

-

cis-ACBI1 (negative control)

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound, cis-ACBI1, or DMSO for the desired time (e.g., 100 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Staining:

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

-

Ternary Complex Formation Assay (TR-FRET)

This protocol provides a method to assess the formation of the ternary complex between the target protein, this compound, and the VHL E3 ligase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Recombinant biotinylated SMARCA2 bromodomain (BD)

-

Recombinant VCB (VHL-ElonginB-ElonginC) complex

-

This compound

-

TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

-

TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)

-

Assay buffer

-

Microplate reader with TR-FRET capability

Procedure:

-

Assay Setup: In a microplate, combine the biotinylated SMARCA2 BD, the VCB complex, and a serial dilution of this compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

-

Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents to the wells.

-

Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. A high TR-FRET signal indicates the proximity of the donor and acceptor, signifying the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal against the this compound concentration and fit the data to a suitable model to determine the IC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This is a general protocol that can be adapted to demonstrate this compound-dependent ubiquitination of its target proteins.

Materials:

-

Recombinant target protein (SMARCA2, SMARCA4, or PBRM1)

-

Recombinant VCB complex

-

This compound

-

Ubiquitin

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

ATP

-

Ubiquitination buffer

-

SDS-PAGE and Western blotting reagents as described in Protocol 3.1.

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the target protein, VCB complex, this compound, ubiquitin, E1, E2, and ATP in the ubiquitination buffer. Include control reactions lacking this compound, VCB, or ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-target protein antibody to observe a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

discovery and synthesis of ACBI1

An In-depth Technical Guide to the Discovery and Synthesis of ACBI1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, cooperative, and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3][4] Developed through a structure-based design approach, this compound serves as a high-quality chemical probe for studying the biological consequences of BAF complex degradation in cancer and other diseases.[2][5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Design Rationale

The discovery of this compound was driven by the therapeutic potential of targeting the BAF (Brg1/Brm-associated factors) chromatin remodeling complex, which is mutated in approximately 20% of human cancers.[4][5] Specifically, cancers with mutations in the SMARCA4 ATPase are often dependent on its paralog, SMARCA2, for survival, creating a synthetic lethal vulnerability.[4]

This compound was developed as a PROTAC, a bifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The design of this compound involved a collaboration between the University of Dundee and Boehringer Ingelheim.[5] The key components of this compound are:

-

A Target Binder: A ligand that binds to the bromodomain of SMARCA2 and SMARCA4.[1][4]

-

An E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5]

-

A Linker: A chemical linker that connects the two binding moieties.[1][4]

A critical aspect of this compound's development was the use of structure-based design. Researchers utilized co-crystallization of ternary complexes, which consist of the target protein, a precursor PROTAC molecule, and the VHL E3 ligase.[2][5] This structural information allowed for the rational optimization of the molecule's architecture to enhance protein-protein interactions within the ternary complex, leading to the highly potent and cooperative this compound in just two design iterations.[2][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ACBI1 Target Protein Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent and selective heterobifunctional degrader that induces the degradation of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by recruiting these target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive overview of the this compound-mediated degradation pathway, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The SWI/SNF chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a variety of cancers. This compound represents a powerful chemical tool to probe the functions of the ATPase subunits of these complexes and holds therapeutic potential. This document serves as a technical resource for researchers working with or developing similar targeted protein degraders.

Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary mechanism of action involves the formation of a ternary complex between the target protein, this compound, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] A non-degrading control compound, cis-ACBI1, is available to differentiate the effects of protein degradation from mere inhibition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-mediated degradation and its cellular effects.

Table 1: Degradation Potency (DC50)

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [3][4][5][6][7] |

| SMARCA4 | MV-4-11 | 11 | [3][4][5][6][7] |

| PBRM1 | MV-4-11 | 32 | [3][4][5][6][7] |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | IC50 (nM) | Reference |

| MV-4-11 | 29 | [3] |

| NCI-H1568 | 68 | [3] |

Table 3: Biochemical Binding Affinity

| Assay Type | Target | Affinity (nM) | Reference |

| TR-FRET (Binary) | SMARCA2 BD | IC50: 770 | [8] |

| TR-FRET (Ternary) | SMARCA2 BD + VHL | IC50: 26 | [8] |

| Fluorescence Polarization (Binary) | SMARCA2 BD | Ki: 450 | [8] |

| Fluorescence Polarization (Ternary) | SMARCA2 BD + VHL | Ki: 16 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol is adapted from studies characterizing PROTAC ternary complex formation.[9]

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of target proteins in cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture MV-4-11 or other relevant cells in appropriate media.

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO) and a negative control (cis-ACBI1).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-SMARCA2 (1:1000)

-

Rabbit anti-SMARCA4 (1:1000)

-

Rabbit anti-PBRM1 (1:1000)

-

Rabbit anti-β-actin (1:25000, as a loading control)

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect chemiluminescence using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine DC50 values by fitting the data to a dose-response curve.

-

Mass Spectrometry for Proteome-wide Selectivity

This protocol provides a general workflow for assessing the selectivity of this compound-induced degradation across the proteome.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound.

-

Cell Seeding:

-

Seed cells (e.g., MV-4-11, NCI-H1568) in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0-10000 nM).

-

Incubate for 3-7 days.

-

-

Viability Measurement:

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

-

-

Data Analysis:

-

Normalize viability data to vehicle-treated controls.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable tool for studying the biological roles of SMARCA2, SMARCA4, and PBRM1. Its potent and selective degradation of these key chromatin remodelers provides a means for acute protein knockdown, enabling detailed investigation of their downstream effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to develop next-generation targeted protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

ACBI1: A Potent and Selective PROTAC Degrader of SMARCA2 and SMARCA4

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ACBI1, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BAF (SWI/SNF) complex ATPase subunits, SMARCA2 and SMARCA4, as well as the accessory subunit PBRM1. This document details the mechanism of action, quantitative performance data, and key experimental protocols relevant to the study and application of this compound.

Introduction: The BAF Complex and the PROTAC Approach

The BAF (SWI/SNF) chromatin remodeling complexes are crucial regulators of gene expression, and their subunits are mutated in approximately 20% of human cancers[1]. The catalytic core of these complexes relies on one of two mutually exclusive ATPases, SMARCA2 (BRM) or SMARCA4 (BRG1)[2][3]. In certain cancers, the mutational loss of one paralog creates a dependency on the other for survival, a concept known as synthetic lethality. For instance, SMARCA4-mutant cancers often become dependent on SMARCA2, making SMARCA2 an attractive therapeutic target in these contexts[1][4].

Targeting these ATPases with traditional small-molecule inhibitors has been challenging. However, the development of PROTACs offers an alternative strategy. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[4][5]. This compound is a first-in-class chemical tool developed through a structure-based design approach to target SMARCA2 and SMARCA4 for degradation[4][6].

This compound: Mechanism of Action

This compound is composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[7][8][9][10]. By simultaneously binding the target protein and VHL, this compound facilitates the formation of a stable ternary complex. This proximity enables the VHL E3 ligase complex to catalyze the transfer of ubiquitin to lysine residues on the surface of SMARCA2/4. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Analysis of this compound-Mediated Degradation

This compound is a potent degrader of SMARCA2, SMARCA4, and PBRM1. Its efficacy has been quantified across various cancer cell lines, with degradation concentration (DC50) and anti-proliferative (IC50) values in the low nanomolar range.

Table 1: Degradation Potency (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Treatment Duration | Reference(s) |

|---|---|---|---|---|

| SMARCA2 | MV-4-11 | 6 | 18 hours | [2][7][8][9][10][11] |

| SMARCA4 | MV-4-11 | 11 | 18 hours | [2][7][8][9][10][11] |

| PBRM1 | MV-4-11 | 32 | 18 hours | [2][7][8][9][10][11] |

| SMARCA2 | NCI-H1568 | 3.3 | 18 hours | [2] |

| PBRM1 | NCI-H1568 | 15.6 | 18 hours |[2] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Treatment Duration | Reference(s) |

|---|---|---|---|

| MV-4-11 | 28 - 29 | 7 days | [4][7] |

| NCI-H1568 | 68 | 7 days |[7] |

Selectivity and Therapeutic Rationale

Proteomic studies have demonstrated that this compound is highly selective. In MV-4-11 cells treated with 333 nM of this compound for 8 hours, only SMARCA2, SMARCA4, and PBRM1 were significantly degraded out of more than 6,500 quantified proteins[1][2]. This selectivity is critical for minimizing off-target effects. A stereoisomer, cis-ACBI1, serves as a negative control as its conformation prevents binding to VHL, thereby abrogating degradation activity while maintaining target engagement[1][3].

The therapeutic potential of this compound is particularly evident in SMARCA4-mutant cancers. These tumors lose the function of SMARCA4 and become dependent on the remaining SMARCA2 for survival. By degrading SMARCA2, this compound effectively targets this synthetic lethal vulnerability, leading to potent anti-proliferative effects and apoptosis in SMARCA4-deficient cancer cells[4][6][11].

Key Experimental Protocols

5.1. Cellular Degradation Assay via Western Blot

This protocol is used to determine the DC50 of this compound in a chosen cell line.

-

Cell Culture and Seeding : Culture cells (e.g., MV-4-11) under standard conditions. Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.

-

Compound Treatment : Prepare serial dilutions of this compound (and cis-ACBI1 as a negative control) in culture medium from a DMSO stock. Treat cells for a specified duration (e.g., 18 hours).

-

Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot : Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin).

-

Detection : Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.

-

Data Analysis : Quantify band intensities using densitometry. Normalize target protein levels to the loading control and plot the percentage of remaining protein against the compound concentration to calculate the DC50 value.

5.2. Proteome-wide Selectivity Analysis via Mass Spectrometry

This workflow outlines the process for assessing the global selectivity of this compound.

-

Cell Treatment & Lysis : Treat cells (e.g., MV-4-11) with this compound, cis-ACBI1, and a vehicle control (DMSO) in biological triplicate[2]. Harvest and lyse the cells.

-

Protein Preparation : Quantify and normalize protein amounts from each sample. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

-

Peptide Labeling : For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) or analyzed using a label-free quantification (LFQ) workflow like diaPASEF[1].

-

LC-MS/MS : Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry.

-

Data Analysis : Process the raw mass spectrometry data to identify and quantify peptides and proteins. Perform statistical analysis (e.g., moderated t-test) to identify proteins that are significantly up- or down-regulated in response to this compound treatment compared to controls[1]. The results are often visualized using a volcano plot[2].

Conclusion

This compound is a potent, selective, and well-characterized PROTAC degrader of the BAF complex subunits SMARCA2, SMARCA4, and PBRM1. It serves as an invaluable chemical tool for studying the consequences of acute BAF complex inactivation in vitro and in vivo[1]. Its mechanism of exploiting the synthetic lethal relationship in SMARCA4-mutant cancers provides a strong rationale for the development of SMARCA2/4 degraders as a novel therapeutic strategy[4][6]. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug developers aiming to utilize this compound in their studies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. researchgate.net [researchgate.net]

- 3. Pardon Our Interruption [opnme.com]

- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 10. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 11. cancer-research-network.com [cancer-research-network.com]

The Biological Activity of ACBI1 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of key epigenetic regulators, demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell models. This document provides an in-depth technical guide on the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, also known as BAF complexes in vertebrates, play a crucial role in regulating gene expression by altering the structure of chromatin. Mutations and dysregulation of BAF complex subunits are implicated in approximately 20% of human cancers, making them attractive targets for therapeutic intervention[1]. This compound is a novel chemical probe designed to hijack the cell's natural protein disposal system to eliminate key BAF complex ATPases, offering a powerful tool to study their function and a potential therapeutic avenue.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that acts as a PROTAC. It is composed of a ligand that binds to the bromodomain of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[2][3][4]. By simultaneously binding to both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the poly-ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. This targeted degradation leads to the depletion of SMARCA2, SMARCA4, and PBRM1 within the cancer cell[5].

Figure 1. Mechanism of action of this compound as a PROTAC degrader.

Quantitative Biological Activity of this compound

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating potent degradation of its targets and subsequent anti-proliferative effects.

Target Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein.

| Cell Line | Target Protein | DC50 (nM) | Reference |

| MV-4-11 (AML) | SMARCA2 | 6 | [1][2][3][4][6] |

| MV-4-11 (AML) | SMARCA4 | 11 | [1][2][3][4][6] |

| MV-4-11 (AML) | PBRM1 | 32 | [1][2][3][4][6] |

| NCI-H1568 (NSCLC) | SMARCA2 | 3.3 | [7] |

| NCI-H1568 (NSCLC) | PBRM1 | 15.6 | [7] |

Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) reflects the concentration of this compound needed to inhibit 50% of cancer cell proliferation.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 28 - 29 | [6][7] |

| SK-MEL-5 | Melanoma (SMARCA4 deficient) | 77 | [7][8] |

| NCI-H1568 | Non-Small Cell Lung Cancer (NSCLC) | 68 | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the biological activity of this compound.

Cell Viability Assay

This assay determines the anti-proliferative effects of this compound.

-

Cell Seeding: Cancer cells (e.g., MV-4-11, SK-MEL-5) are seeded in 96-well plates at an appropriate density.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 3 to 7 days)[6][8].

-

Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to calculate IC50 values.

Figure 2. Workflow for a typical cell viability assay.

Western Blotting for Protein Degradation

This technique is used to quantify the degradation of target proteins.

-

Cell Lysis: Cells treated with this compound for a specific time (e.g., 18 hours) are harvested and lysed to extract total protein[7].

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. The levels of target proteins are normalized to the loading control[7].

Apoptosis Assay

This assay measures the induction of programmed cell death by this compound.

-

Treatment: Cells are treated with this compound at a specific concentration (e.g., 0.3 µM) for a defined period (e.g., 100 hours)[6][8].

-

Staining: Cells are stained with fluorescent markers for apoptosis, such as Annexin V (to detect early apoptosis) and propidium iodide (PI) or a similar viability dye (to detect late apoptosis and necrosis).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Real-time Analysis: Alternatively, real-time apoptosis can be monitored using live-cell imaging systems with reagents that detect caspase-3/7 activity[8].

Signaling Pathway Context: Disruption of the BAF Complex

This compound-mediated degradation of the core ATPase subunits, SMARCA2 and SMARCA4, leads to the disruption of the BAF chromatin remodeling complex. This complex is essential for maintaining chromatin structure and regulating gene expression programs that are critical for cancer cell survival and proliferation[1][5]. In SMARCA4-mutant cancers, cells often become dependent on the residual activity of SMARCA2. By degrading SMARCA2, this compound exploits this synthetic lethality, leading to cell death[3][9]. Similarly, in cancers dependent on SMARCA4, its degradation by this compound leads to anti-tumor effects[3].

Figure 3. Signaling consequences of this compound-mediated BAF complex disruption.

Proteome-wide Selectivity

To assess the specificity of this compound, quantitative mass spectrometry-based proteomics has been performed. In MV-4-11 cells treated with 333 nM of this compound for 8 hours, significant degradation was observed for SMARCA2, SMARCA4, and PBRM1 with minimal off-target effects on the broader proteome, highlighting the selectivity of this compound[7][10].

Conclusion

This compound is a highly potent and selective PROTAC degrader of the BAF complex ATPases SMARCA2 and SMARCA4, and the PBAF-specific subunit PBRM1. It exhibits robust anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those with a dependency on these chromatin remodelers. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the role of the BAF complex in cancer and for the development of novel targeted therapeutics. The high selectivity and potent activity of this compound establish it as a critical tool for advancing our understanding of epigenetic regulation in oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Cellular Effects of ACBI1 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that potently degrades the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, along with the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This targeted protein degradation offers a powerful tool to probe the function of the BAF complex and presents a promising therapeutic strategy for cancers dependent on these proteins, such as certain SMARCA4-mutant cancers and acute myeloid leukemia.[1][3][5] This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, quantitative degradation and anti-proliferative data, and detailed experimental protocols.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), the VHL E3 ubiquitin ligase, and itself. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The degradation of these key chromatin remodeling proteins leads to downstream cellular effects, including cell growth inhibition and apoptosis.

Quantitative Data

The efficacy of this compound has been quantified through degradation (DC50) and anti-proliferative (IC50) assays in various cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [1][2][4] |

| SMARCA4 | MV-4-11 | 11 | [1][2][4] |

| PBRM1 | MV-4-11 | 32 | [1][2][4] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Reference |

| MV-4-11 | 28 | [3] |

Cellular Signaling Pathways Affected by this compound Treatment

The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound impacts several downstream signaling pathways critical for cancer cell proliferation and survival.

Experimental Protocols

Western Blotting for Target Protein Degradation

This protocol details the procedure for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 in response to this compound treatment.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 18 hours).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to quantify protein degradation relative to the loading control.

-

Cell Proliferation Assay

This protocol describes how to measure the anti-proliferative effects of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for a 7-day proliferation assay.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in fresh culture medium. Include a DMSO-only control.

-

Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control.

-

Plot the normalized values against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Apoptosis Assay

This protocol outlines a method for detecting apoptosis induced by this compound treatment using a caspase-based assay.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

96-well clear-bottom black plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well clear-bottom black plate.

-

Compound Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 300 nM) and a DMSO control.[6] A positive control for apoptosis (e.g., staurosporine) should also be included.

-

Incubation: Incubate the plate for a specified time (e.g., 100 hours) at 37°C.[7]

-

Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Gently mix the contents of the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Compare the luminescence signal from this compound-treated cells to the DMSO control to determine the fold-increase in caspase-3/7 activity, indicative of apoptosis.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the BAF complex and a promising lead compound for the development of novel cancer therapeutics. Its ability to potently and selectively degrade SMARCA2, SMARCA4, and PBRM1 leads to significant anti-proliferative and pro-apoptotic effects in susceptible cancer cell lines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular effects of this compound and explore its therapeutic potential.

References

- 1. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ACBI1 in Elucidating BAF Complex Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The BAF (BRG1/BRM-associated factor) complex, a key ATP-dependent chromatin remodeler, is frequently mutated in human cancers, making its subunits attractive therapeutic targets. ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific BAF complex subunits, namely the ATPases SMARCA2 and SMARCA4, and the polybromo-associated BAF (PBAF) complex component PBRM1.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its utility as a chemical probe to dissect BAF complex function, and detailed protocols for key experiments to assess its effects.

Introduction to the BAF Chromatin Remodeling Complex

The mammalian SWI/SNF (mSWI/SNF) or BAF complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression, DNA repair, and replication.[1][4] The BAF complex is not a single entity but exists in at least three major forms: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical or GLTSCR1/1L-associated BAF (gBAF/ncBAF) complexes.[5][6][7] These complexes share a core set of subunits but are defined by the presence of unique components that dictate their genomic localization and functional specificity.[5][6][8]

Mutations in genes encoding BAF subunits are found in over 20% of human cancers, highlighting their critical role in tumor suppression.[1][9] The ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are central to the complex's remodeling activity. In some cancers, the loss of one ATPase creates a dependency on the other, a concept known as synthetic lethality, which provides a therapeutic window for targeted interventions.

This compound: A Chemical Probe for Targeted BAF Subunit Degradation

This compound is a heterobifunctional molecule that acts as a PROTAC. It is composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to a target BAF subunit and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][10]

Mechanism of Action

The primary role of this compound is to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins. This induced proximity leads to the polyubiquitination of the BAF subunit by the VHL E3 ligase complex, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.

Downstream Consequences of this compound Treatment

Degradation of SMARCA2/4 and PBRM1 by this compound leads to significant cellular effects. In cancer cell lines dependent on these subunits, this compound treatment results in potent anti-proliferative effects and the induction of apoptosis.[2][11] Mechanistically, the loss of these BAF subunits causes widespread changes in chromatin accessibility, particularly at enhancer regions, leading to altered gene expression programs.[4] This ultimately disrupts the oncogenic transcription programs that drive cancer cell proliferation and survival.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cancer cell lines. The following tables summarize key degradation (DC50) and anti-proliferative (IC50) data.

| Cell Line | Target Protein | DC50 (nM) | Treatment Duration | Reference |

| MV-4-11 | SMARCA2 | 6 | 18 hours | [2][12] |

| MV-4-11 | SMARCA4 | 11 | 18 hours | [2][12] |

| MV-4-11 | PBRM1 | 32 | 18 hours | [2][12] |

| NCI-H1568 | SMARCA2 | 3.3 | 18 hours | [2] |

| NCI-H1568 | PBRM1 | 15.6 | 18 hours | [2] |

| Cell Line | IC50 (nM) | Treatment Duration | Reference |

| MV-4-11 | 28 - 29 | 7 days | [2][11][10] |

| SK-MEL-5 | 77 | 7 days | [10] |

| NCI-H1568 | 68 | 3-7 days | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

Cell Viability Assay

This protocol determines the anti-proliferative effect of this compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MV-4-11, SK-MEL-5, NCI-H1568) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound and its inactive diastereomer, cis-ACBI1 (as a negative control), in cell culture medium. Add the compounds to the wells.

-

Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® (Promega) which measures ATP levels (luminescence), or an MTT-based assay which measures metabolic activity (absorbance).[13]

-

Data Analysis: Normalize the readings to vehicle-treated controls and plot the dose-response curves to calculate the half-maximal inhibitory concentration (IC50) values.

Western Blotting for Protein Degradation

This protocol quantifies the degradation of target proteins.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time course (e.g., 18 hours).

-

Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBS-T.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-SMARCA2 (e.g., Sigma #HPA029981)

-

Rabbit anti-SMARCA4 (e.g., Abcam #ab108318)

-

Rabbit anti-PBRM1 (e.g., Bethyl Laboratories #A301-591A-M)

-

Rabbit anti-β-actin (e.g., Cell Signaling Technology #4970S) as a loading control.[2]

-

-

Wash and incubate with an appropriate HRP-conjugated or fluorescent secondary antibody (e.g., donkey anti-rabbit IRDye 800CW).[2]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate or an infrared imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation and calculate DC50 values.

Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

This protocol assesses the integrity of the BAF complex after this compound treatment.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or a control. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core BAF subunit (e.g., SMARCC2/BAF170 or ARID1A) coupled to protein A/G beads.[2]

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound protein complexes.

-

Sample Preparation for MS: Eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or digested directly in-solution with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in the immunoprecipitate. Compare the abundance of BAF subunits in this compound-treated versus control samples to assess complex integrity.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol measures changes in chromatin accessibility following this compound treatment.

Protocol:

-

Cell Treatment and Nuclei Isolation: Treat cells with this compound for the desired time. Harvest the cells and isolate nuclei using a lysis buffer containing a non-ionic detergent.

-

Tagmentation: Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible chromatin regions. Incubate at 37°C.[4]

-

DNA Purification: Purify the tagmented DNA using a column-based kit.

-

Library Amplification: Amplify the library by PCR, using a minimal number of cycles to avoid bias.

-

Sequencing: Sequence the amplified libraries using a next-generation sequencing platform with paired-end reads.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome.

-

Call peaks of accessible chromatin using a peak-calling algorithm (e.g., MACS2).

-

Perform differential accessibility analysis between this compound-treated and control samples to identify regions with significant changes.

-

Correlate changes in accessibility with genomic features (e.g., promoters, enhancers) and perform motif analysis to identify transcription factors whose binding sites are affected.

-

RNA Sequencing (RNA-seq)

This protocol analyzes global gene expression changes induced by this compound.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a column-based kit or TRIzol reagent, including a DNase treatment step.

-

Library Preparation:

-

Assess RNA quality and quantity.

-

Perform poly(A) selection to enrich for mRNA.

-

Fragment the mRNA and synthesize cDNA.

-

Ligate sequencing adapters and amplify the library.

-

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control of raw reads.

-

Align reads to the reference genome or transcriptome using a splice-aware aligner (e.g., STAR).

-

Quantify gene or transcript expression levels (e.g., using featureCounts or RSEM).

-

Perform differential gene expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon this compound treatment.

-

Perform pathway and gene set enrichment analysis to identify the biological processes affected by the observed gene expression changes.

-

BAF Complex Subunit Composition

The following diagram illustrates the subunit composition of the major BAF complex subtypes, highlighting the targets of this compound.

Conclusion

This compound serves as an invaluable chemical tool for the functional interrogation of the BAF chromatin remodeling complex. Its ability to induce rapid and specific degradation of the key ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1, allows for the acute dissection of their roles in maintaining chromatin structure, regulating gene expression, and sustaining cancer cell viability. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to leverage this compound to explore BAF complex vulnerabilities in cancer and other diseases.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute BAF perturbation causes immediate changes in chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of nucleosome-bound human PBAF complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]

- 9. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. opnme.com [opnme.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

ACBI1: A Chemical Probe for BAF Complex Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The SWI/SNF chromatin remodeling complex, also known as the BAF (BRG1/BRM-associated factor) complex, plays a critical role in regulating gene expression by controlling the architecture of chromatin.[1] Mutations and dysregulation of BAF complex subunits are implicated in approximately 20% of human cancers, making it a compelling target for therapeutic intervention.[1][2][3] this compound is a potent and selective chemical probe that induces the degradation of key BAF complex subunits, offering a powerful tool to investigate BAF complex biology and its role in disease.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] Specifically, this compound consists of a ligand that binds to the bromodomain of the BAF complex ATPase subunits SMARCA2 and SMARCA4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][7][8] This targeted degradation approach allows for the acute and profound knockdown of these key BAF components, enabling the study of the functional consequences of their loss.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

| Cell Line | Target Protein | DC50 (nM) | Treatment Time |

| MV-4-11 | SMARCA2 | 6 | 18 h |

| MV-4-11 | SMARCA4 | 11 | 18 h |

| MV-4-11 | PBRM1 | 32 | 18 h |

| NCI-H1568 | SMARCA2 | 3.3 | 18 h |

| NCI-H1568 | PBRM1 | 15.6 | 18 h |

Data compiled from multiple sources.[3][7][8][9][10]

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Treatment Time |

| MV-4-11 | 29 | 7 days |

| NCI-H1568 | 68 | 3-7 days |

| SK-MEL-5 | 77 | 7 days |

Data compiled from multiple sources.[4][5][7]

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the target BAF subunit (SMARCA2/4) and the VHL E3 ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Caption: Mechanism of this compound-induced degradation of SMARCA2/4.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Treatment

-

Cell Lines: MV-4-11 (acute myeloid leukemia), NCI-H1568 (non-small cell lung cancer), and SK-MEL-5 (melanoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to the final desired concentration in cell culture medium.[10]

-

Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound or the negative control, cis-ACBI1, for the indicated time periods (e.g., 8, 18, or 24 hours for degradation studies; 3-7 days for proliferation assays).[4][9]

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH).[11]

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the extent of protein degradation relative to the vehicle-treated control.

Mass Spectrometry-based Proteomics for Selectivity

-

Sample Preparation: Cells are treated with this compound or vehicle control, harvested, and lysed. Proteins are extracted, reduced, alkylated, and digested (e.g., with trypsin).

-

Isobaric Labeling (e.g., TMT): The resulting peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.[4]

-

LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The raw data is processed to identify and quantify proteins. The abundance of each protein in the this compound-treated sample is compared to the control to determine selectivity. Statistical analysis is performed to identify significantly downregulated proteins.[2]

Cell Viability and Apoptosis Assays

-

Cell Viability (e.g., CellTiter-Glo):

-

Cells are seeded in 96-well plates and treated with a dilution series of this compound for 3-7 days.

-

CellTiter-Glo reagent is added to each well to measure cellular ATP levels, which correlate with cell viability.

-

Luminescence is read on a plate reader, and IC₅₀ values are calculated.[11]

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Cells are treated with this compound for a specified time (e.g., 100 hours).[7]

-

Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

The Advent of ACBI1: A Technical Guide to its Application in Chromatin Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract